N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with thiazole-5-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like HOPO (1-hydroxy-7-azabenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group attached to a phenyl ring.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone.
Uniqueness
N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a thiazole ring with a carboxamide group. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H7F3N2OS |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H7F3N2OS/c12-11(13,14)7-2-1-3-8(4-7)16-10(17)9-5-15-6-18-9/h1-6H,(H,16,17) |
InChI Key |
RDMGZYWYUYVZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CS2)C(F)(F)F |
solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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